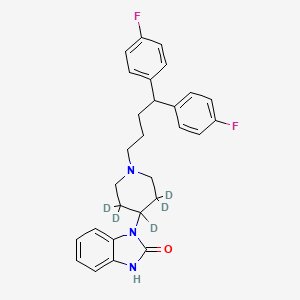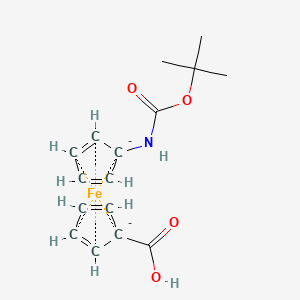![molecular formula C13H7F5INO B13430650 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-iodoaniline](/img/structure/B13430650.png)
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-iodoaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-iodoaniline is a complex organic compound characterized by the presence of fluorine, iodine, and trifluoromethyl groups. These functional groups contribute to its unique chemical properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-iodoaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the halogenation of a suitable aromatic compound followed by nucleophilic substitution reactions. For instance, the preparation might start with the halogenation of p-chlorobenzotrifluoride, followed by ammoniation and subsequent iodination .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and minimize environmental impact. These methods often involve the use of catalysts and optimized reaction conditions to ensure high efficiency. The use of environmentally benign reagents and solvents is also a key consideration in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-iodoaniline undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted anilines .
Wissenschaftliche Forschungsanwendungen
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-iodoaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation .
Wirkmechanismus
The mechanism of action of 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-iodoaniline involves its interaction with specific molecular targets. These interactions can inhibit or activate various biochemical pathways. For instance, in medicinal applications, it may inhibit enzymes involved in disease progression, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Difluoro-4-(trifluoromethyl)pyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
- Poly 4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-co-tetrafluoroethylene
Uniqueness
What sets 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-iodoaniline apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both iodine and trifluoromethyl groups, for example, enhances its ability to participate in a wider range of chemical reactions and interact with diverse molecular targets .
Eigenschaften
Molekularformel |
C13H7F5INO |
|---|---|
Molekulargewicht |
415.10 g/mol |
IUPAC-Name |
2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-iodoaniline |
InChI |
InChI=1S/C13H7F5INO/c14-8-3-6(13(16,17)18)4-9(15)12(8)21-11-2-1-7(19)5-10(11)20/h1-5H,20H2 |
InChI-Schlüssel |
LWKKEHYIYSOCTJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1I)N)OC2=C(C=C(C=C2F)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




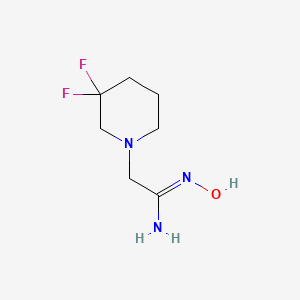

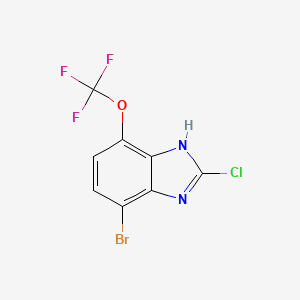
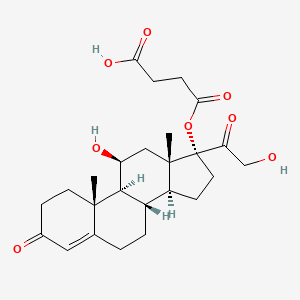
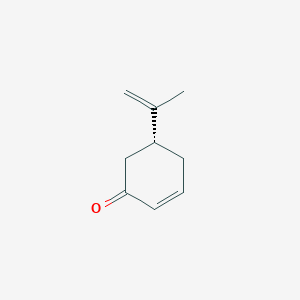
![2-[4-(Tetrahydro-1(2H)-pyrimidinyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13430603.png)
![2',7'-dichloro-3',6'-dihydroxyspiro[2H-furo[3,4-f]benzotriazole-7,9'-xanthene]-5-one](/img/structure/B13430608.png)
![2-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-hydroxyacetamide](/img/structure/B13430613.png)
![4-[2-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-4-thiazolyl]-1-[[2-(trifluoromethyl)phenyl]methyl]-4-piperidinol](/img/structure/B13430620.png)
![3-[2-[3-(4-Fluoro-2-hydroxyphenyl)-2-aza-1-azoniabicyclo[2.2.2]oct-2-en-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;iodide](/img/structure/B13430628.png)
